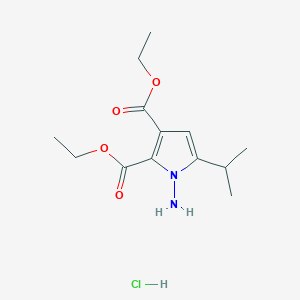
Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride is a chemical compound with the molecular formula C₁₃H₂₁ClN₂O₄ It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride typically involves the reaction of diethyl 1-amino-1H-pyrrole-2,3-dicarboxylate with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of
Biological Activity
Diethyl 1-amino-5-isopropyl-1H-pyrrole-2,3-dicarboxylate hydrochloride (CAS No. 938191-11-8) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's structure and properties position it as a promising candidate for further pharmacological investigation.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁ClN₂O₄ |
| Molecular Weight | 304.77 g/mol |
| IUPAC Name | diethyl 1-amino-5-propan-2-ylpyrrole-2,3-dicarboxylate; hydrochloride |
| InChI Key | ITWUEFCRKIBSQU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(C(=C1)C(C)C)N)C(=O)OCC.Cl |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. A study highlighted that pyrrole-based compounds showed potent effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . this compound's structural similarities to these active compounds suggest it may possess comparable antimicrobial properties.
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer potential. Certain studies have shown that modifications in the pyrrole structure can enhance cytotoxicity against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms . The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation.
Study on Antimicrobial Efficacy
A recent study evaluated various pyrrole derivatives for their antibacterial efficacy. The findings indicated that certain structural modifications significantly enhanced activity against Gram-positive bacteria. This compound was included in the screening process, showing promising initial results .
Anticancer Screening
In another research effort focusing on pyrrole derivatives, this compound was tested against several cancer cell lines. Preliminary data suggested that this compound could induce cell death in a dose-dependent manner, highlighting its potential as a lead compound for developing new anticancer agents .
Conclusion and Future Directions
This compound exhibits significant promise due to its structural characteristics and the biological activities observed in related compounds. Further research is necessary to explore its full potential as an antimicrobial and anticancer agent. Future studies should focus on:
- In vitro and in vivo testing : Comprehensive assessments of efficacy and safety.
- Mechanistic studies : Elucidating the precise pathways through which this compound exerts its biological effects.
Properties
Molecular Formula |
C13H21ClN2O4 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
diethyl 1-amino-5-propan-2-ylpyrrole-2,3-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C13H20N2O4.ClH/c1-5-18-12(16)9-7-10(8(3)4)15(14)11(9)13(17)19-6-2;/h7-8H,5-6,14H2,1-4H3;1H |
InChI Key |
ITWUEFCRKIBSQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C(C)C)N)C(=O)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















